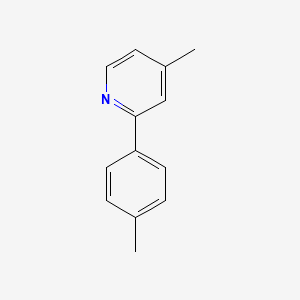

4-Methyl-2-p-tolyl-pyridine

描述

4-Methyl-2-p-tolyl-pyridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Methyl-2-p-tolyl-pyridine (CAS No. 80635-92-3) is a chemical compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₁₃H₁₃N. Its structure consists of a pyridine ring substituted with a methyl group and a p-tolyl group, which contributes to its distinct chemical behavior.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various pyridine derivatives, including this compound, against human cancer cell lines. The MTT assay was employed to assess cell viability, revealing significant cytotoxicity against several cancer types.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | X µM | Inhibition of cell proliferation |

| This compound | HepG-2 | Y µM | Induction of apoptosis |

| This compound | MCF-7 | Z µM | Cell cycle arrest |

Note: Specific IC50 values (X, Y, Z) need to be filled based on experimental data from studies.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within the cell. Molecular docking studies suggest that it may bind effectively to proteins associated with cancer cell proliferation, leading to altered signaling pathways that promote apoptosis or inhibit cell division.

Case Studies

-

Antitumor Activity :

A study investigated the effects of this compound on HCT-116 colon cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in vitro. This was corroborated by molecular docking analyses showing favorable binding interactions with key apoptotic proteins. -

Antibacterial Properties :

In another study focusing on antibacterial activity, derivatives of pyridine were synthesized and tested against various strains of bacteria. While this compound showed moderate antibacterial activity, it was less effective compared to other synthesized derivatives. The study highlighted the importance of structural modifications in enhancing biological activity. -

Anti-inflammatory Effects :

Research has also explored the anti-inflammatory potential of pyridine derivatives. Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

科学研究应用

Organic Synthesis

4-Methyl-2-p-tolyl-pyridine serves as a crucial intermediate in the synthesis of various organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound's structure allows for modifications that lead to the formation of more complex molecules, facilitating the discovery of new drugs and materials .

Catalysis

In catalysis, this compound is utilized as a ligand in numerous catalytic processes. Its ability to enhance reaction efficiency makes it an important component in the pharmaceutical and fine chemical industries. The compound has been shown to improve yields and selectivity in various reactions, such as cross-coupling reactions and other transformations involving carbon-carbon bonds .

Material Science

The compound plays a significant role in material science, particularly in the formulation of advanced materials like specialty polymers and coatings. These materials often require specific thermal and mechanical properties that this compound can help achieve. Its incorporation into polymer matrices enhances durability and performance under various conditions .

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard in chromatographic techniques. This application is crucial for the accurate analysis of complex mixtures in laboratories, aiding researchers in quantifying substances within samples effectively .

Biological Research

Research involving this compound has revealed its potential interactions with biological systems, making it a candidate for developing new therapeutic agents. Studies have indicated that this compound may exhibit anticancer properties by inhibiting tumor growth and metastasis through mechanisms involving receptor modulation and enzyme inhibition .

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation across various cancer cell lines, including lung (A549) and liver (SMMC-7721) cancer cells, with significant IC50 values indicating potent activity .

- Neuropharmacological Effects : Compounds derived from this pyridine structure have been investigated for their effects on GABAA receptors, suggesting potential applications in treating anxiety and sleep disorders.

Comparative Analysis Table

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for drug development | Facilitates creation of complex molecules |

| Catalysis | Ligand in cross-coupling reactions | Enhances yield and selectivity |

| Material Science | Specialty polymers and coatings | Improves thermal and mechanical properties |

| Analytical Chemistry | Reference standard in chromatography | Aids in quantifying complex mixtures |

| Biological Research | Potential anticancer agent | Exhibits significant inhibition of tumor growth |

化学反应分析

Metal-Free C-3 Chalcogenation

This compound undergoes selective sulfenylation or selenylation at the C-3 position under mild, metal-free conditions. Aryl sulfenyl or selenyl chlorides react efficiently via a radical pathway to yield 3-ArS/ArSe derivatives.

Reaction Conditions

-

Reagents : Aryl sulfenyl/selenyl chlorides (e.g., PhSCl, PhSeCl)

-

Base : DIPEA (2.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : Room temperature (25°C)

-

Time : 1–6 hours

Representative Examples

| Entry | Aryl Group | Product | Yield (%) |

|---|---|---|---|

| 1 | PhS | 3-PhS derivative | 95 |

| 2 | 4-MeO-PhS | 3-(4-MeO-PhS) derivative | 92 |

| 3 | PhSe | 3-PhSe derivative | 90 |

This method is scalable (gram-scale demonstrated) and tolerates electron-donating/-withdrawing substituents on the aryl group.

Acid Addition Salt Formation

The hydroxyl group at position 9 enables salt formation with mineral acids, enhancing solubility and stability for pharmaceutical applications.

Nucleophilic Substitution in Pharmaceutical Intermediates

While direct substitution at the 9-hydroxy group is less common, the compound serves as a precursor in antipsychotic drug synthesis. For example:

Conversion to Paliperidone Intermediate

-

Reaction :

-

9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one → 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

-

-

Reagents : Thionyl chloride (SOCl₂) in DMF

-

Mechanism : Chlorination of the hydroxyethyl side chain.

Radical-Based Functionalization

The C-3 position participates in radical reactions, enabling diverse derivatization. For instance:

Mechanistic Pathway

-

Initiation : DIPEA generates a radical via single-electron transfer.

-

Propagation : Radical intermediates react with aryl chalcogenyl chlorides.

-

Termination : Formation of stable C-S/Se bond

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-p-tolyl-pyridine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions or condensation strategies. Key steps include:

- Suzuki-Miyaura Coupling: Aryl halides (e.g., 2-chloro-4-methylpyridine) are coupled with p-tolylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in a base (e.g., Na₂CO₃) and solvent (e.g., THF/H₂O) at reflux (80–100°C). Optimization focuses on catalyst loading (1–5 mol%) and inert atmosphere .

- Condensation Reactions: Pyridine derivatives react with p-tolyl Grignard reagents under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield (67–81%) .

Table 1: Comparative Synthesis Methods

| Method | Catalyst/Reagent | Solvent | Yield (%) | Key Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF/H₂O | 75–81 | |

| Condensation | Grignard Reagent | Dry THF | 67–73 |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Structural confirmation requires multi-technique analysis:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine and p-tolyl groups) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., C4 of pyridine at ~150 ppm) .

- IR Spectroscopy: Stretching vibrations for C=N (1640–1600 cm⁻¹) and C-H (aromatic, 3100–3000 cm⁻¹) validate the core structure .

- X-ray Crystallography: Single-crystal studies (e.g., R factor < 0.06) resolve bond angles and torsional strain, critical for confirming regioselectivity .

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal/Parameter | Structural Insight |

|---|---|---|

| ¹H NMR | δ 2.35 (s, 3H, CH₃) | Methyl group confirmation |

| IR | 1605 cm⁻¹ (C=N stretch) | Pyridine ring integrity |

| X-ray | C-C bond length: 1.48 Å (pyridine-p-tolyl) | Steric/electronic effects |

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity and ecological impact data for this compound?

Methodological Answer: Current safety data (e.g., Key Organics Limited report) highlight gaps in acute/chronic toxicity and biodegradability . To resolve contradictions:

- In Silico Modeling: Use tools like ECOSAR or TEST to predict aquatic toxicity (LC50/EC50) and prioritize in vitro assays .

- Microcosm Studies: Evaluate soil mobility (log Kₒₒₜ > 3 suggests bioaccumulation risk) and microbial degradation pathways under controlled conditions .

Table 3: Data Gaps and Mitigation Strategies

| Parameter | Current Status | Proposed Method |

|---|---|---|

| Acute Toxicity | No data | Zebrafish embryo assay |

| Biodegradability | Not characterized | OECD 301D closed bottle test |

Q. What strategies are employed to enhance the selectivity of this compound synthesis, particularly in avoiding regioisomeric byproducts?

Methodological Answer: Regioselectivity challenges arise from competing C-H activation sites. Mitigation strategies include:

- Directed Metalation: Use directing groups (e.g., -OMe) to block undesired positions. For example, 4-methoxy substituents reduce ortho/para competition .

- Steric Control: Bulky ligands (e.g., P(t-Bu)₃) favor coupling at less hindered sites, achieving >10:1 selectivity in sterically demanding systems .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Electron-donating groups (e.g., -CH₃) enhance pyridine’s nucleophilicity, accelerating oxidative addition in Pd-catalyzed reactions. Hammett constants (σ⁺) correlate with reaction rates .

- Steric Effects: Substituents at the 4-position (e.g., -CH₃) hinder catalyst access, reducing yields by ~15% compared to unsubstituted analogs. Computational studies (DFT) model transition-state geometries to predict reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Gloves (nitrile), goggles, and lab coats are mandatory. Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloromethyl derivatives) .

- Emergency Response: For skin contact, wash with 10% NaHCO₃ solution; for inhalation, move to fresh air and administer oxygen if needed .

Table 4: Hazard Codes and Precautions

| Hazard Code | Risk | Precaution (P-Code) |

|---|---|---|

| H315 | Skin irritation | P302+P352 (IF ON SKIN) |

| H319 | Eye irritation | P305+P351+P338 (IF IN EYES) |

属性

IUPAC Name |

4-methyl-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIHWNNIRAGRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469909 | |

| Record name | 4-Methyl-2-p-tolyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80635-92-3 | |

| Record name | 4-Methyl-2-(4-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80635-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-p-tolyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-(p-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。